molecular formula C9H9Cl B1354330 Vinylbenzyl chloride CAS No. 57458-41-0

Vinylbenzyl chloride

Cat. No.: B1354330
CAS No.: 57458-41-0
M. Wt: 152.62 g/mol
InChI Key: SLBOQBILGNEPEB-UHFFFAOYSA-N
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Description

Vinylbenzyl chloride is an organic compound with the chemical formula ClCH₂C₆H₄CH=CH₂. It is a bifunctional molecule, featuring both a vinyl group and a benzylic chloride functional group. This compound is a colorless liquid that is typically stored with a stabilizer to suppress polymerization. This compound is known for its reactivity and serves as a key intermediate in the synthesis of various polymeric materials and specialty chemicals .

Scientific Research Applications

Polymer Chemistry

1.1. Synthesis of Polymers
Vinylbenzyl chloride is commonly used as a comonomer in the synthesis of chloromethylated polystyrene. The incorporation of this compound into polymer structures enhances their functional properties, such as reactivity and thermal stability. For instance, it is utilized in the production of hypercross-linked polymers, which are characterized by their high surface area and porosity, making them suitable for applications in supercapacitors and adsorbents for gas storage .

1.2. RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of this compound has been extensively studied. This method allows for the controlled synthesis of polymers with specific molecular weights and functionalities. The resulting polymers can exhibit unique properties, such as improved solubility and processability, which are essential for various applications in coatings and adhesives .

Materials Science

2.1. Supercapacitors
this compound contributes to the formation of hypercross-linked polymers that are employed in supercapacitor technology. These polymers facilitate efficient ion diffusion due to their porous structure, leading to enhanced electrochemical performance. The specific surface area provided by these materials allows for greater charge storage capacity .

2.2. Non-linear Optical Devices
Polymeric thin films created from this compound via techniques like matrix-assisted pulsed laser evaporation (MAPLE) exhibit non-linear optical effects such as second harmonic generation and electro-optic modulation. These properties make them suitable for applications in advanced optical devices, including sensors and telecommunications equipment .

Biomedical Applications

3.1. Drug Delivery Systems
this compound-based polymers have shown potential in drug delivery systems due to their ability to form micelles or nanoparticles that can encapsulate therapeutic agents. The functionalization of these polymers can enhance drug solubility and bioavailability, making them effective carriers for targeted drug delivery .

3.2. Dental Applications
Research has indicated that this compound can be utilized in dental materials, particularly in formulations designed for remineralization of enamel surfaces. Studies have demonstrated that polymers incorporating this compound can enhance the remineralization potential when used in conjunction with fluoride treatments .

Mechanism of Action

The mechanism of action of vinylbenzyl chloride primarily involves its reactivity due to the presence of both the vinyl group and the benzylic chloride moiety. The vinyl group allows for polymerization reactions, while the benzylic chloride moiety facilitates nucleophilic substitution reactions. In antimicrobial applications, the quaternary ammonium salts derived from this compound disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Vinylbenzyl chloride can be compared with other similar compounds such as:

This compound’s unique combination of a vinyl group and a benzylic chloride moiety makes it a versatile and valuable compound in various chemical applications.

Biological Activity

Vinylbenzyl chloride (VBC) is a versatile compound that has garnered attention in various fields, particularly in polymer chemistry and medicinal applications. This article provides an in-depth analysis of the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and antioxidant properties, as well as its applications in polymer synthesis.

This compound is an organic compound characterized by a vinyl group attached to a benzyl chloride moiety. It is typically synthesized through processes such as free radical polymerization, where it can be transformed into polymers like poly(this compound) (PVBC). The synthesis of PVBC has been reported using various initiators and solvents, with studies indicating that different conditions can significantly affect the molecular weight and properties of the resulting polymer .

Antimicrobial Activity

Recent studies have demonstrated that VBC and its derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study on copolymers synthesized from this compound showed promising results against multidrug-resistant bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The copolymer containing tributylphosphonium salt achieved growth inhibition rates of 87% and 72%, respectively .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenInhibition Rate (%)
Copolymer with TributylphosphoniumStaphylococcus aureus87
Copolymer with TributylphosphoniumStaphylococcus epidermidis72
Poly(this compound)Escherichia coliSignificant

Anti-inflammatory Properties

The anti-inflammatory effects of this compound derivatives have also been explored. Quaternized copolymers derived from VBC demonstrated protective effects on human erythrocyte membranes against lysis, indicating potential for therapeutic applications in inflammatory conditions . This property is particularly valuable in developing materials for biomedical applications where inflammation control is critical.

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. Studies have shown that quaternized VBC copolymers exhibit scavenging activities against free radicals, measured using the DPPH assay. Among the tested compounds, one aminated copolymer demonstrated an IC50 value of approximately 120 µg/mL, indicating strong antioxidant potential .

Table 2: Antioxidant Activity of this compound Derivatives

CompoundIC50 (µg/mL)
Aminated Copolymer120
Other Quaternized CopolymersVaried

Case Studies and Research Findings

  • Poly(this compound) Synthesis : A study focused on synthesizing PVBC using different solvents revealed that tetrahydrofuran (THF) provided the highest mass recovery during polymerization at low temperatures. The thermal stability of the resulting polymers was confirmed through TGA analysis, showing stability up to 275 °C .
  • Grafting onto Films : this compound has been utilized for grafting onto fluorinated polymers to create alkaline anion exchange membranes (AAEMs). These membranes exhibited enhanced ionic conductivity and chemical stability compared to non-grafted films, showcasing the utility of VBC in advanced material applications .
  • Antibacterial Assessment : A comparative study evaluated the antibacterial activity of various derivatives, including vinylbenzyl compounds against common pathogens. The results indicated that certain derivatives exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall efficacy .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of vinylbenzyl chloride, and how do they influence its reactivity in polymerization studies?

this compound (C₉H₉Cl) is characterized by a molecular weight of 152.62 g/mol, a chloromethyl group attached to a vinylbenzene ring, and a CAS number of 1592-20-7 . Its reactivity in polymerization arises from the dual functionality of the vinyl group (enabling radical polymerization) and the benzyl chloride moiety (allowing nucleophilic substitution). Researchers should prioritize measuring parameters like purity (via GC-MS), stability under storage conditions (e.g., sensitivity to light/moisture), and reactivity kinetics using spectroscopic methods (NMR, FTIR) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Methodological approaches include:

  • Controlled chlorination : Using stoichiometric amounts of chlorinating agents (e.g., SOCl₂) under inert atmospheres to avoid over-chlorination.
  • Temperature modulation : Maintaining reaction temperatures between 40–60°C to balance reaction rate and selectivity .
  • Post-synthesis purification : Fractional distillation or column chromatography to isolate this compound from unreacted styrene or dichlorinated byproducts .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the toxicological profile of this compound in mammalian models?

Key factors include:

  • Exposure routes : Prioritize inhalation and dermal exposure studies, as these are relevant to laboratory handling scenarios. Parenteral routes (e.g., intravenous) may serve as supporting data .
  • Dose-response metrics : Use OECD guidelines to establish NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) .
  • Consistency validation : Cross-validate results across multiple species (e.g., rodents, primates) and study types (epidemiological vs. controlled exposure) to upgrade confidence levels in toxicity assessments .

Q. How can contradictions in reported toxicity data for this compound be resolved?

Contradictions often arise from variability in experimental conditions (e.g., purity of the compound, exposure duration). A systematic approach includes:

  • Meta-analysis : Pool data from independent studies and apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity .
  • Sensitivity analysis : Identify outliers by evaluating methodologies (e.g., differences in analytical techniques like HPLC vs. GC for quantifying metabolites) .
  • Replication studies : Reproduce high-impact studies under standardized conditions to verify reproducibility .

Q. What advanced analytical techniques are recommended for characterizing this compound’s degradation products in environmental matrices?

  • High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products via exact mass measurements .
  • X-ray Photoelectron Spectroscopy (XPS) : Maps surface composition changes during photodegradation .
  • Computational modeling : Predict degradation pathways using DFT (Density Functional Theory) to guide experimental validation .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers design a study to investigate the reactivity of this compound in copolymer systems?

  • Variable isolation : Test variables such as initiator type (e.g., AIBN vs. peroxides), monomer ratios, and solvent polarity .
  • Kinetic studies : Use real-time FTIR or Raman spectroscopy to monitor polymerization rates .
  • Cross-linking analysis : Employ GPC (Gel Permeation Chromatography) to assess molecular weight distribution and branching .

Q. What criteria should be used to evaluate the reliability of literature data on this compound’s environmental persistence?

  • Source credibility : Prioritize peer-reviewed journals with rigorous review processes (e.g., Advanced Journal of Chemistry) over non-peer-reviewed technical reports .
  • Data transparency : Ensure studies report raw data, detection limits, and statistical methods (e.g., confidence intervals for half-life calculations) .
  • Experimental context : Assess whether studies control for environmental variables (e.g., pH, microbial activity) that influence degradation .

Properties

IUPAC Name

1-chloroprop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBOQBILGNEPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30030-25-2, 57458-41-0
Record name (chloromethyl)vinylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Vinyl benzyl chloride grafted film was synthesized by immersing an argon plasma pretreated LDPE film into a degassed monomer solution of 5 vol % using ethanol as solvent, and exposing the setup to near UV-irradiation for 2 h. The grafted film was subjected to prolonged washing with DMF before it was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h, followed by 0.4 M benzyl chloride, again in a water bath at 70° C. for 20 h. Both reaction steps were carried out using DMF as solvent. The film was washed with DMF after both reaction steps to remove unreacted reactants. The viologen grafted film was finally immersed into a reaction mixture containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h. The green polyaniline (in the emeraldine state) was undoped in 0.5M NaOH for 1 h, washed in deionized water and dried under reduced pressure. The base film was exposed to near UV-light emitted from a 1 kW mercury lamp for 1 h. The sheet resistance of the film decreased from 1010 Ω/sq. (before irradiation) to 105 Ω/sq.(after irradiation). The change in Rs with respect to irradiation time is shown in FIG. 1.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Vinylbenzyl chloride
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